2-Bromo-5-cyclopentyloxypyrazine

Drug Discovery ADME Medicinal Chemistry

2-Bromo-5-cyclopentyloxypyrazine (CAS 959238-32-5) is a heterocyclic building block comprising a pyrazine core with a bromine atom at the 2-position and a cyclopentyloxy group at the 5-position. This substitution pattern affords a computed lipophilicity (XLogP3-AA) of 2.4 and a topological polar surface area (TPSA) of 35 Ų.

Molecular Formula C9H11BrN2O
Molecular Weight 243.104
CAS No. 959238-32-5
Cat. No. B2681433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-cyclopentyloxypyrazine
CAS959238-32-5
Molecular FormulaC9H11BrN2O
Molecular Weight243.104
Structural Identifiers
SMILESC1CCC(C1)OC2=CN=C(C=N2)Br
InChIInChI=1S/C9H11BrN2O/c10-8-5-12-9(6-11-8)13-7-3-1-2-4-7/h5-7H,1-4H2
InChIKeyTWEFZMBEDSYDDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-cyclopentyloxypyrazine (CAS 959238-32-5) Sourcing and Key Physicochemical Profile


2-Bromo-5-cyclopentyloxypyrazine (CAS 959238-32-5) is a heterocyclic building block comprising a pyrazine core with a bromine atom at the 2-position and a cyclopentyloxy group at the 5-position . This substitution pattern affords a computed lipophilicity (XLogP3-AA) of 2.4 and a topological polar surface area (TPSA) of 35 Ų [1]. The compound is commercially available at purities of 95–98%, making it accessible for medicinal chemistry and agrochemical research applications .

Why 2-Bromo-5-cyclopentyloxypyrazine (CAS 959238-32-5) Cannot Be Replaced by Common Pyrazine Analogs


Generic substitution of 2-Bromo-5-cyclopentyloxypyrazine with other halopyrazines or alkoxypyrazines is not straightforward due to the distinct interplay between the bromine atom and the cyclopentyloxy group. The bromine atom at the 2-position provides a specific and highly reactive handle for cross-coupling reactions, while the cyclopentyloxy substituent at the 5-position exerts a unique steric and electronic influence [1][2]. This combination dictates both the regioselectivity of metal-catalyzed transformations and the lipophilicity of the final molecule. Substituting with a chloro analog (e.g., 2-chloro-5-cyclopentyloxypyrazine) would dramatically reduce cross-coupling efficiency, while a smaller alkoxy group (e.g., methoxy) would significantly alter the physicochemical properties and potentially impact downstream biological activity [3]. The quantitative evidence below details these critical differentiators.

2-Bromo-5-cyclopentyloxypyrazine (CAS 959238-32-5): Head-to-Head Quantitative Differentiation Against Analogs


Superior Lipophilicity for Enhanced Membrane Permeability vs. Methoxy Analog

The cyclopentyloxy group confers a significantly higher lipophilicity compared to the common methoxy analog, which is a critical factor for optimizing blood-brain barrier penetration or cellular uptake. 2-Bromo-5-cyclopentyloxypyrazine has a computed XLogP3-AA of 2.4 [1]. In contrast, 2-Bromo-5-methoxypyrazine has a predicted XLogP of approximately 0.9–1.0, a difference of over 1.5 log units . This quantification suggests the cyclopentyloxy derivative is substantially more lipophilic, a key differentiator for medicinal chemistry campaigns targeting intracellular or CNS targets.

Drug Discovery ADME Medicinal Chemistry

Distinct Topological Polar Surface Area (TPSA) Influencing Bioavailability

The topological polar surface area (TPSA) is a key predictor of oral bioavailability and CNS penetration. 2-Bromo-5-cyclopentyloxypyrazine has a computed TPSA of 35 Ų [1]. The smaller methoxy analog, 2-Bromo-5-methoxypyrazine, possesses a slightly higher TPSA, predicted to be approximately 40 Ų . While both values are within the typical range for good oral absorption (< 140 Ų), the lower TPSA of the cyclopentyloxy derivative may offer a marginal advantage for CNS penetration, where optimal values are often below 60-70 Ų.

Drug Design Physicochemical Properties Oral Bioavailability

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of 2-Bromo-5-cyclopentyloxypyrazine is a superior leaving group for cross-coupling reactions compared to a chloro substituent. A review on transition metal-catalyzed functionalization of pyrazines notes that highly functionalized bromopyrazines undergo Suzuki couplings with aryl boronic acids in very high yields, often exceeding 90% [1]. In contrast, chloropyrazines are generally less reactive and may require harsher conditions or specialized catalysts [2]. This intrinsic difference in reactivity makes the bromo derivative the preferred choice for efficient and high-yielding C-C bond formation, a critical factor in library synthesis and scale-up.

Organic Synthesis Cross-Coupling Building Blocks

Regiochemical Purity and Synthetic Utility for Selective Derivatization

The presence of a single bromine atom at the 2-position of 2-Bromo-5-cyclopentyloxypyrazine ensures regioselective functionalization at that site, unlike dibromo- or polychlorinated pyrazines which can lead to mixtures of mono- and di-coupled products [1]. This selectivity simplifies the synthesis of mono-substituted derivatives, reducing the need for complex purification steps. In comparison, 2,5-dibromopyrazine analogs often require careful optimization of stoichiometry and conditions to achieve selective mono-coupling [2].

Medicinal Chemistry Parallel Synthesis Scaffold Decoration

2-Bromo-5-cyclopentyloxypyrazine (CAS 959238-32-5): Recommended Applications Based on Differentiated Evidence


Lead Optimization in CNS and Cell-Penetrant Drug Discovery Programs

Given its elevated lipophilicity (XLogP 2.4) and favorable TPSA (35 Ų) compared to methoxy analogs, 2-Bromo-5-cyclopentyloxypyrazine is an ideal starting point for building blocks intended for CNS-targeted libraries or programs requiring enhanced cellular permeability [1]. The cyclopentyloxy group can serve as a metabolically stable lipophilic anchor, potentially improving target engagement in intracellular assays.

High-Efficiency Parallel Synthesis for SAR Exploration

The single bromine handle at the 2-position, combined with the high reactivity of the C-Br bond in cross-coupling reactions (>90% yield for related systems), makes this compound exceptionally well-suited for parallel synthesis of diverse, mono-substituted pyrazine libraries [1][2]. This efficiency reduces cycle times in medicinal chemistry and allows for rapid exploration of chemical space around the cyclopentyloxypyrazine core.

Synthesis of Advanced Intermediates for Agrochemical and Materials Science Research

The combination of a robust pyrazine core with a bromine atom for further functionalization and a cyclopentyloxy group for property modulation positions this compound as a versatile intermediate for agrochemical discovery and materials science . Its lipophilic nature may be particularly advantageous for designing compounds intended to interact with lipid membranes or hydrophobic binding pockets.

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